molecular formula C8H9N3O B1404333 4-(Aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one CAS No. 935466-94-7

4-(Aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one

Cat. No. B1404333
M. Wt: 163.18 g/mol
InChI Key: LOVWAAKQNLDFFZ-UHFFFAOYSA-N
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Description

“4-(Aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one” is a compound that has derivatives which act as reversible inhibitors of various copper amine oxidases (CAOs) . The IUPAC name for this compound is 4-(aminomethyl)pyridin-2(1H)-one .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported via the remodeling of (Aza)indole/Benzofuran skeletons . A ring cleavage methodology reaction has been used for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .


Molecular Structure Analysis

The molecular structure of “4-(Aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one” consists of a pyridine ring with an aminomethyl group attached . The molecular formula for this compound is C6H8N2 .


Chemical Reactions Analysis

Pyridine derivatives are important structural motifs found in numerous bioactive molecules . They have been used in various chemical reactions, including the introduction of various bio-relevant functional groups to pyridine .

Scientific Research Applications

Synthesis and Chemical Properties

  • Novel Synthesis Approaches : Researchers have developed new methods for synthesizing derivatives of pyrrolo[2,3-b]pyridine, such as the 4,7-dihydro-1H-pyrrolo[2,3-b]pyridines, which are achieved through efficient and mild reaction conditions (Vilches-Herrera et al., 2013).
  • Ligand Synthesis : Pyridine-based ligands with aminomethyl groups have been synthesized for potential applications in metal ion coordination, introducing synthetic handles via ether or ester bonds (Vermonden et al., 2003).
  • Regioselective Synthesis : There's a study on the regioselective synthesis of fused polycyclic pyrazolo[3,4-b]pyridines under ultrasound irradiation, demonstrating an efficient and rapid method for creating these compounds (Nikpassand et al., 2010).

Biological and Medicinal Applications

  • Neurotropic Activity : A compound structurally related to pyrrolo[2,3-b]pyridin-2-one was studied for its neurotropic activity, indicating potential applications in neuroscience and pharmacology (Zaliznaya et al., 2020).
  • Chemical Reactions for Biological Scaffolds : Researchers have also focused on the chemical reactions and syntheses of pyrrolo[2,3-b]pyridine scaffolds that could be biologically active, hinting at their potential medicinal applications (Sroor, 2019).

Material and Chemical Studies

  • Scavenging Reactive Aldehydes : A study explored how 2-aminomethylphenols react with 4-oxo-2-nonenal, a product of lipid oxidation, forming pyrrolo[2,1-b][1,3]oxazines. This research could have implications for therapeutic scavenging of reactive aldehydes in degenerative diseases and cancer (Amarnath & Amarnath, 2015).

Safety And Hazards

“4-(Aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one” is known to cause severe skin burns and eye damage .

Future Directions

Pyridine scaffolds have been consistently incorporated in a diverse range of drug candidates approved by the FDA . In the next few years, a larger share of novel pyridine-based drug candidates is expected . This will facilitate the development of pyridine-based novel antibiotic/drug design in the near future as a versatile scaffold with limited side effects for the next-generation therapeutics .

properties

IUPAC Name

4-(aminomethyl)-1,3-dihydropyrrolo[2,3-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c9-4-5-1-2-10-8-6(5)3-7(12)11-8/h1-2H,3-4,9H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOVWAAKQNLDFFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CN=C2NC1=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one
Reactant of Route 2
4-(Aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one
Reactant of Route 3
4-(Aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one
Reactant of Route 4
4-(Aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one
Reactant of Route 5
4-(Aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one
Reactant of Route 6
4-(Aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one

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